![molecular formula C12H12N2O3 B3047836 3-(2-Nitroanilino)-2-cyclohexen-1-one CAS No. 145657-29-0](/img/structure/B3047836.png)
3-(2-Nitroanilino)-2-cyclohexen-1-one
Overview
Description
2-Nitroaniline is a derivative of aniline containing a nitro group (—NO 2). It’s used as a precursor to dyes . Cyclohexenone is a ketone derivative of cyclohexene. It’s a colorless liquid with a sharp smell. It’s used in the production of various chemicals .
Molecular Structure Analysis
The molecular structure of 2-Nitroaniline consists of a benzene ring with an amino group (NH2) and a nitro group (NO2) attached . The structure of cyclohexenone consists of a six-membered ring with a double bond and a ketone functional group. The exact structure of “3-(2-Nitroanilino)-2-cyclohexen-1-one” would depend on how these components are connected .Chemical Reactions Analysis
Nitroanilines can undergo various reactions, including reduction to the corresponding phenylenediamines . Cyclohexenone can participate in various reactions typical for ketones, such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Nitroanilino)-2-cyclohexen-1-one” would depend on its exact structure. For example, 2-Nitroaniline is a yellow solid , and cyclohexenone is a colorless liquid . The compound might have properties intermediate between these two .Scientific Research Applications
Nonlinear Optical (NLO) Materials
3-(2-Nitroanilino)-2-cyclohexen-1-one: has garnered attention as a potential nonlinear optical material. Here’s why:
- Applications :
UV-Vis Spectroscopy and Photoluminescence
Understanding the optical properties of this compound is essential. Key points:
- Photoluminescence (PL) :
Thermal Stability
- Thermogravimetric Analysis (TGA) :
Structural Optimization
- Wavefunction Analysis :
Synthesis of Related Compounds
- 4-Chloro-2-nitroaniline :
Quantum Chemical Calculations
- 3-Nitroanilinium Nitrate (3NAN) :
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-nitroanilino)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(16)17/h1-2,6-8,13H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPTUMWGKHRCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163129 | |
Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitroanilino)-2-cyclohexen-1-one | |
CAS RN |
145657-29-0 | |
Record name | 3-[(2-Nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145657-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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